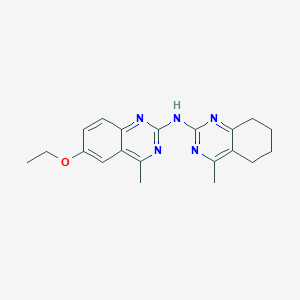
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a member of the phenethylamine family and has been shown to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of DMAA is not yet fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release. Dopamine is a neurotransmitter that plays a role in reward and motivation, and increased dopamine levels have been associated with improved cognitive function.
Biochemical and Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may lead to improved cognitive function. Additionally, DMAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory diseases. DMAA has also been shown to have antioxidant properties, which may help to prevent cellular damage from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, DMAA has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for research. However, one limitation of using DMAA in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are a number of future directions for research related to DMAA. One area of interest is the potential use of DMAA in the treatment of central nervous system disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMAA and to design experiments that specifically target its effects. Finally, there is a need for further research into the safety and toxicity of DMAA, particularly in the context of its potential use in humans.
Métodos De Síntesis
DMAA can be synthesized in a few different ways, but the most common method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a catalyst such as pyrrolidine. The resulting product is then treated with acryloyl chloride to form DMAA.
Aplicaciones Científicas De Investigación
DMAA has been studied for its potential use in research related to central nervous system disorders, including Parkinson's disease and Alzheimer's disease. DMAA has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these disorders. Additionally, DMAA has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.
Propiedades
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-4-13(5-8-14)6-11-18(20)19-16-12-15(22-2)9-10-17(16)23-3/h4-12H,1-3H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFXFFNCBGRBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)




![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)



